
tert-Butyl (4-((2-hydroxyethoxy)methyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-hydroxyethoxy)methyl]phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Uniqueness
tert-Butyl N-{4-[(2-hydroxyethoxy)methyl]phenyl}carbamate is unique due to its specific structure, which includes a hydroxyethoxy group that provides additional functionality and reactivity compared to other similar carbamates. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-hydroxyethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-12-6-4-11(5-7-12)10-18-9-8-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |
Clé InChI |
FEDCPWNAIYTZBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


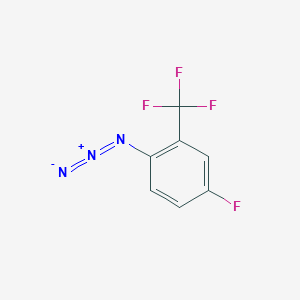
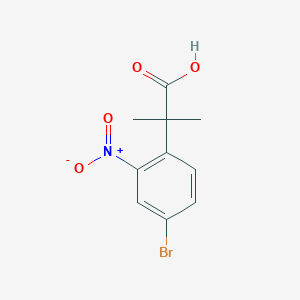
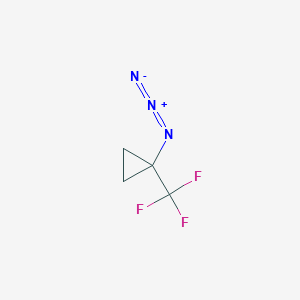
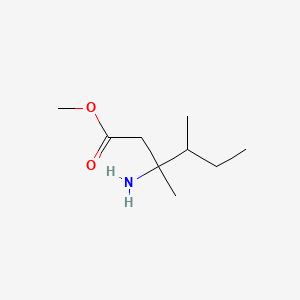
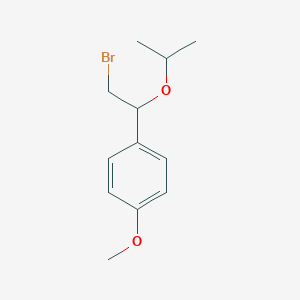
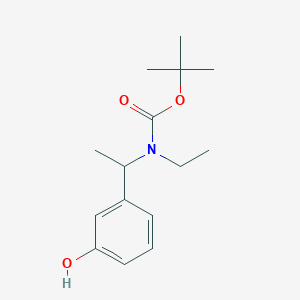
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)



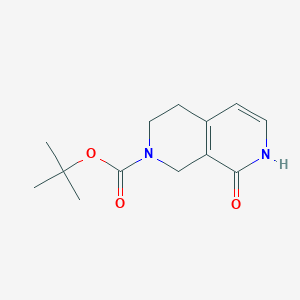

![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
